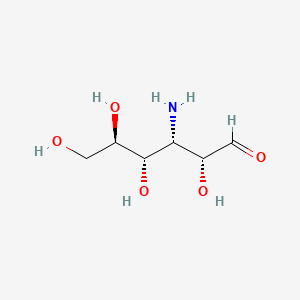

Kanosamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

kanosamine autoinducer function quorum sensing

Kanosamine/NTD at a Glance

This compound (3-amino-3-deoxy-d-glucose) and its dimer neotrehalosadiamine (NTD) act as an autoinducer in the quorum-sensing system of Bacillus subtilis and some close relatives [1]. The table below summarizes its core attributes.

| Attribute | Description |

|---|---|

| Chemical Nature | This compound: a glucose derivative (3-amino-3-deoxy-d-glucose). NTD: a disaccharide of two this compound residues with a unique 1,1'-α,β linkage [1]. |

| Primary Function | Serves as an autoinducer molecule in a quorum-sensing system [1]. |

| Producer Organisms | Bacillus subtilis and several closely related species [1]. |

| Regulatory Mechanism | Binds to the transcriptional activator NtdR, inducing the expression of its own biosynthetic operon, ntdABC [1]. |

| Key Physiological Role | Modulates central carbon metabolism and energy status by increasing the intracellular pool of NADPH, potentially helping bacteria cope with metabolic stress [1]. |

Biosynthesis and Regulatory Network

The biosynthetic pathway and its regulation are key to understanding its function.

- Biosynthesis: The

ntdABCoperon contains enzymes that exclusively produce the this compound moiety from glucose-6-phosphate (G6P) [1]. G6P is a central metabolite, placing NTD/kanosamine biosynthesis in direct competition with other pathways like the pentose phosphate (PP) pathway. - Regulation: Expression of the

ntdABCoperon is controlled by a double-negative logic [1]:- Repression by GlcP: The GlcP protein, cotranscribed with

ntdABC, acts as a putative glucose sensor that strongly represses the operon. - Activation by NtdR: The autoinducer itself (NTD or this compound) binds to the transcriptional activator NtdR, which then induces expression of the

ntdABCoperon, creating a positive feedback loop.

- Repression by GlcP: The GlcP protein, cotranscribed with

The following diagram illustrates this regulatory circuit and its key metabolic interactions.

Diagram 1: The regulatory and metabolic network of NTD/kanosamine in B. subtilis. The pathway branches from central metabolism at Glucose-6-P and is regulated by a positive feedback loop via NtdR and repression by GlcP. Its activation leads to metabolic changes that increase NADPH.

Metabolic Function and Experimental Evidence

The most significant finding is the role of NTD/kanosamine biosynthesis in modulating central carbon metabolism and energy status [1].

Key Experimental Findings

Researchers discovered that activating the NTD/kanosamine biosynthetic pathway can suppress the growth defect of a Bacillus subtilis zwf mutant. This mutant lacks glucose-6-phosphate dehydrogenase, the enzyme that catalyzes the first committed step of the PP pathway—a major source of cellular NADPH [1].

- Metabolome Analysis: A comparative metabolome analysis showed that stimulating NTD/kanosamine biosynthesis caused a significant accumulation of tricarboxylic acid (TCA) cycle intermediates and an increase in the NADPH pool [1].

- Proposed Mechanism: The activation of the

ntdABCoperon pulls carbon flux away from G6P. This leads to a redirection of metabolism that results in the accumulation of malate. The malic enzyme (YtsJ) can then convert malate to pyruvate, concomitantly generating NADPH [1]. This provides an alternative route for NADPH production when the main PP pathway is disabled.

The table below quantifies the key experimental conditions and outcomes from this study.

| Experimental Variable | Condition / Measurement | Result / Outcome |

|---|---|---|

| Bacterial Strain | B. subtilis zwf mutant (lacks G6P dehydrogenase) |

Shows inoculum-dose-dependent growth defect in S7N medium [1]. |

| Genetic Suppression | zwf glcP double mutant (derepresses ntdABC) |

Growth defect is suppressed [1]. |

| Rescue Reversion | zwf glcP ntdABC triple mutant (unable to produce NTD/Kanosamine) |

Suppression is negated; growth defect returns [1]. |

| Key Metabolomic Change | Intracellular pool of NADPH | Increased upon activation of NTD/kanosamine pathway [1]. |

| External Rescue | Supplementation with malate | Enables growth of the zwf mutant [1]. |

Core Experimental Protocols

To investigate the NTD/kanosamine system, you can employ several key methodologies.

Reporter Assay for Autoinducer Activity

This protocol tests whether a compound can act as an autoinducer by activating the ntdABC promoter [1].

- Step 1: Strain Construction. Create a reporter strain by fusing the promoter of the

ntdABCoperon (PntdABC) to a readily measurable reporter gene likelacZ(encoding β-galactosidase). Integrate this construct into a neutral site (e.g.,amyE) in the chromosome of a strain that does not produce NTD/kanosamine (e.g., anntdAmutant). - Step 2: Cultivation and Induction. Grow the reporter strain in a suitable liquid medium. At the start of exponential growth, add the compound to be tested (e.g., purified this compound or NTD) to the culture. A control culture should receive no addition.

- Step 3: Activity Measurement. During mid to late exponential growth, harvest cells and perform a β-galactosidase assay. This enzyme hydrolyzes the substrate ONPG, producing a yellow color that can be measured spectrophotometrically. Compare the activity in induced vs. uninduced cultures.

Genetic Suppression of zwf Mutant

This assays the physiological consequence and metabolic bypass enabled by NTD/kanosamine pathway activation [1].

- Step 1: Strain Generation. Construct a series of isogenic mutants in B. subtilis: a

zwfsingle mutant, azwf glcPdouble mutant, and azwf glcP ntdABCtriple mutant. - Step 2: Growth Phenotype Analysis. Inoculate these strains at a low density (e.g., 0.5-1% vol/vol) into a defined semisynthetic medium like S7N containing excess glucose and glutamate. Monitor growth (optical density, OD₆₀₀) over time.

- Step 3: Expected Outcome. The

zwfmutant will show poor growth or lysis. Thezwf glcPmutant, which overproduces NTD/kanosamine, will show restored growth. The triple mutant will revert to the growth-defective phenotype, confirming the effect is specific to thentdABCpathway.

Intracellular NADPH Quantification

This protocol measures the metabolic output of pathway activation [1].

- Step 1: Cell Culture and Extraction. Grow the relevant bacterial strains under study conditions. Rapidly harvest cells and extract metabolites using a quenching method (e.g., cold methanol) to instantly freeze metabolic activity.

- Step 2: Analytical Separation. Analyze the extracts using enzymatic assays or High-Performance Liquid Chromatography (HPLC) to separate and identify NADPH.

- Step 3: Quantification. Quantify the NADPH peak in the sample by comparing it to a standard curve of known NADPH concentrations. Normalize the values to cell density or protein content to determine the intracellular pool size.

Discussion and Future Perspectives

The discovery that NTD/kanosamine biosynthesis is intertwined with central metabolism suggests a fascinating physiological role. It appears to be part of a metabolic feedback loop, allowing the cell to sense and modulate its energy and redox status (NADPH/NADP⁺ ratio) in response to metabolic stress, such as a blocked PP pathway [1]. This goes beyond the traditional view of autoinducers as mere cell-density sensors and positions NTD/kanosamine as a link between quorum sensing and metabolic regulation.

For industrial applications, this pathway could be engineered in Bacillus strains to control metabolic fluxes and enhance the production of NADPH-dependent valuable compounds [1]. Future research should focus on:

- Identifying the enzyme that catalyzes the final dimerization step to form NTD.

- Elucidating the precise mechanism by which GlcP senses the metabolic state and represses

ntdABC. - Exploring the potential of this system as a target for anti-biofilm or anti-metabolite agents.

References

Enzyme Functions and Kinetic Profiles

The kanosamine biosynthetic pathway in Bacillus cereus UW85 is a three-step metabolic route that converts glucose-6-phosphate into the antibiotic this compound. The following table summarizes the core functions of each enzyme in this pathway [1] [2] [3].

| Enzyme | Function & Reaction Catalyzed | Cofactor / Dependence |

|---|---|---|

| KabC | Dehydrogenase: Oxidizes glucose-6-phosphate (G6P) at the C3 hydroxyl group. G6P + NADP⁺ → 3-dehydro-glucose-6-phosphate (3oG6P) + NADPH + H⁺ [1] [2] | NADP⁺ [2] |

| KabA | Aminotransferase: Transfers an amino group from L-glutamate to the keto group of 3oG6P. 3oG6P + L-glutamate → this compound-6-phosphate (K6P) + 2-oxoglutarate [4] [3] | Pyridoxal 5'-phosphate (PLP) [4] |

| KabB | Phosphatase: Removes the phosphate group from K6P to yield the final product, this compound. This compound-6-phosphate + H₂O → this compound + Pᵢ [1] [2] | - |

The kinetic parameters for these enzymes provide insight into the efficiency and flow of metabolites through the pathway [1] [2].

| Enzyme | Substrate | kcᵃₜ (s⁻¹) | Kₘ (μM) | kcᵃₜ/Kₘ (M⁻¹s⁻¹) |

|---|---|---|---|---|

| KabC | Glucose-6-Phosphate | 2.9 | 180 | 1.6 x 10⁴ |

| KabA | This compound-6-Phosphate | 632 | 30 | 2.1 x 10⁷ |

| KabA | 2-Oxoglutarate | 632 | 746 | 8.5 x 10⁵ |

| KabB | This compound-6-Phosphate | 13.4 | 43 | 3.1 x 10⁵ |

Structural Insights into KabA

KabA is a PLP-dependent aminotransferase and a member of the type I aspartate aminotransferase (AAT) superfamily, specifically the VIβ-2 subgroup [3]. High-resolution crystal structures have provided "snapshots" of its catalytic cycle [4] [5].

| Structural Feature | Description |

|---|---|

| Overall Fold | Homodimeric structure with a large domain containing a 7-stranded β-sheet (6 parallel, 1 antiparallel) and a C-terminal small domain [3]. |

| Active Site | The PLP cofactor forms an internal aldimine (Schiff base) with Lys254. A conserved NPYK sequence motif differentiates this subgroup from other sugar aminotransferases [3]. |

| Key Structures Solved | PLP-bound form (internal aldimine), PMP-bound form, PLP-K6P adduct (external aldimine), and a PMP-glutarate complex (mimicking glutamate/2-oxoglutarate binding) [4] [5] [3]. |

The diagram below illustrates the catalytic cycle of KabA, showing the key intermediates and the transition between its PLP and PMP forms.

Key Experimental Methodologies

For your experimental planning, here are the core methodologies used to characterize these enzymes.

- Protein Expression and Purification: The kabA, kabB, and kabC genes were cloned into pET-28b vectors and overexpressed in E. coli BL21-Gold cells. KabA and KabB were purified as soluble His-tagged proteins. KabC was co-expressed with KabB to obtain soluble, active protein, and the complex was purified via affinity chromatography [1].

- Kinetic Assays: Initial velocity studies were performed while varying the concentration of one substrate at fixed, saturating levels of the second. Data were fitted to the equation for a ping-pong bi-bi mechanism to determine kcᵃₜ and Kₘ values [1] [2]. For KabA, activity was monitored by coupling the production of 2-oxoglutarate to NADPH oxidation using glutamate dehydrogenase [3].

- Crystallography: Untagged KabA was crystallized using the microbatch method under oil. Structures were solved via molecular replacement. Key states were captured by co-crystallizing with ligands (PMP, K6P) or by soaking crystals (e.g., with the glutamate analog glutarate) [4] [3].

Critical Research Context

- Pathway Comparison: The kab pathway (G6P → 3oG6P → K6P → this compound) is distinct from the pathway starting from UDP-glucose found in Amycolatopsis mediterranei but is identical to the one described by the ntd operon in Bacillus subtilis [1] [2].

- Catalytic Efficiency: The second-order rate constant (kcat/Km) for KabA with K6P exceeds 10⁷ M⁻¹s⁻¹, indicating a highly efficient catalyst. The pathway is also tuned to avoid accumulation of the unstable 3-keto intermediate, as the slow KabC reaction is followed by much faster KabA and KabB steps [2].

- Therapeutic Relevance: this compound is an antibiotic and antifungal agent. It is transported into microbial cells and phosphorylated to K6P, which then inhibits glucosamine-6-phosphate synthase, a key enzyme in the biosynthesis of UDP-GlcNAc, an essential building block for bacterial and fungal cell walls [1].

References

- 1. The this compound biosynthetic pathway in Bacillus cereus ... [sciencedirect.com]

- 2. The this compound biosynthetic pathway in Bacillus cereus ... [pubmed.ncbi.nlm.nih.gov]

- 3. Snapshots along the catalytic path of KabA, a PLP ... [sciencedirect.com]

- 4. Snapshots along the catalytic path of KabA, a PLP ... [pubmed.ncbi.nlm.nih.gov]

- 5. 7KZ6: Crystal structure of KabA from Bacillus cereus UW85 ... [rcsb.org]

kanosamine antifungal mechanism of action

Core Antifungal Mechanism of Kanosamine

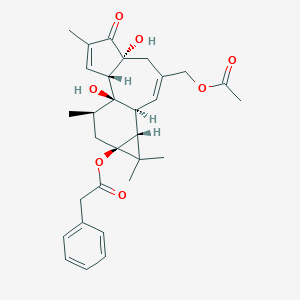

The antifungal activity of this compound stems from its targeted disruption of chitin synthesis, a key component of the fungal cell wall. The process is summarized in the diagram below and detailed thereafter.

This compound's intracellular mechanism of action.

- Transport into the Cell: this compound enters the fungal cell (specifically in Candida albicans) by exploiting the existing glucose transport system [1] [2]. This mimicry allows for efficient cellular uptake.

- Intracellular Phosphorylation: Once inside the cell, this compound is metabolized to this compound-6-phosphate (K6P) [1] [2]. This phosphorylation step is crucial for its subsequent activity.

- Enzymatic Inhibition: The key antifungal action is the inhibition of the enzyme glucosamine-6-phosphate synthase by K6P [1] [2]. This enzyme catalyzes the first and committed step in the biosynthesis of glucosamine, a fundamental building block of chitin. The inhibition is competitive with respect to D-fructose-6-phosphate (Ki = 5.9 mM) and non-competitive with respect to L-glutamine [1]. This specific inhibition halts the production of UDP-N-acetylglucosamine, which is essential for chitin and glycoprotein formation in the cell wall [3].

This targeted mechanism results in profound morphological damage to fungal cells, including inhibition of septum formation and cell agglutination [1]. Furthermore, its activity is not affected by the Cdr1p drug efflux pump in S. cerevisiae, suggesting it may bypass a common resistance pathway [1] [2].

Supporting Experimental Data & Protocols

The mechanistic model is supported by robust biochemical and genetic experiments. The table below summarizes key quantitative data from these studies.

| Parameter | Experimental Finding | Organism/System | Reference |

|---|---|---|---|

| Inhibition Constant (Ki) | 5.9 mM (competitive vs. D-Fructose-6-P) | Candida albicans | [1] |

| Inhibition Type | Non-competitive vs. L-Glutamine | Candida albicans | [1] |

| Enzyme Target | Glucosamine-6-phosphate synthase | Candida albicans, Staphylococcus aureus | [1] [3] |

| Transport System | Glucose permease | Candida albicans | [1] [2] |

| Efflux Pump Effect | Not affected by Cdr1p | Saccharomyces cerevisiae mutants | [1] [2] |

Key Experimental Methodologies

Researchers have used several established protocols to elucidate this mechanism:

- Enzyme Kinetics Assays: The inhibition of glucosamine-6-phosphate synthase was determined by measuring the initial reaction rates in the presence of varying concentrations of the substrate (D-fructose-6-phosphate) and the inhibitor (K6P). Data were analyzed using Lineweaver-Burk plots to determine the Ki value and the mode of inhibition (competitive/non-competitive) [1].

- Transport Studies: The uptake of this compound via the glucose transport system was likely demonstrated through radio-labeled glucose competition experiments. In such assays, the incorporation of a radioactive glucose analog is measured in the presence and absence of this compound to show competitive uptake [1].

- Morphological Analysis: The cellular consequences of this compound action (inhibition of septum formation, agglutination) were observed using light microscopy and staining techniques after exposure of fungal cultures to the antibiotic [1].

- Genetic Mutant Analysis: The role of efflux pumps was tested using isogenic mutant strains of S. cerevisiae that overexpress the Cdr1p pump. Comparing the Minimum Inhibitory Concentration (MIC) of this compound in mutant versus wild-type strains confirmed that Cdr1p does not confer resistance [1] [2].

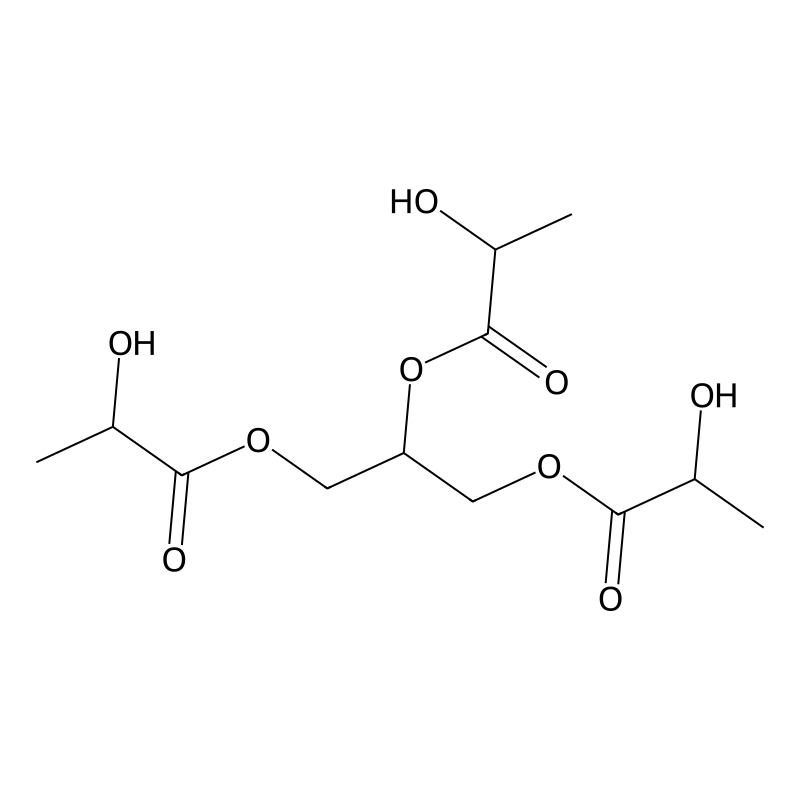

Biosynthesis Pathways of this compound

This compound is a natural product of various bacteria, and research has revealed at least two distinct biosynthetic pathways in different organisms, as illustrated below.

Two distinct bacterial biosynthesis pathways for this compound.

The KabABC pathway in *Bacillus cereus* is particularly well-characterized [4] [3]:

- KabC (Dehydrogenase): Oxidizes glucose-6-phosphate at the carbon-3 position, forming an unstable 3-keto intermediate. This is the rate-limiting step in the pathway [4] [3].

- KabA (Aminotransferase): A highly efficient PLP-dependent enzyme that transfers an amino group to the 3-keto intermediate, producing this compound-6-phosphate [4] [3].

- KabB (Phosphatase): Removes the phosphate group from this compound-6-phosphate, yielding the final product, this compound [4] [3].

Future Research and Synthetic Analogs

Understanding this compound's mechanism has inspired the development of new antifungals. A significant advancement is the creation of amphiphilic kanamycin analogs [5]. By attaching hydrophobic alkyl chains to the this compound moiety of kanamycin, researchers have synthesized compounds that are fungicidal but not antibacterial [5]. These analogs appear to act primarily by perturbing the fungal plasma membrane, a mechanism distinct from the parent compound's action, offering a promising strategy to overcome resistance and expand therapeutic options [5].

References

- 1. of Mechanism of antifungal action this compound [pubmed.ncbi.nlm.nih.gov]

- 2. Janiak AM and Milewski S (2001) | SGD [yeastgenome.org]

- 3. The this compound biosynthetic pathway in Bacillus cereus ... [sciencedirect.com]

- 4. The this compound biosynthetic pathway in Bacillus cereus ... [pubmed.ncbi.nlm.nih.gov]

- 5. Antifungal Amphiphilic Aminoglycosides - PMC [pmc.ncbi.nlm.nih.gov]

neotrehalosadiamine NTD kanosamine relationship

Biosynthetic Pathway and Key Experiments

The production of both NTD and kanosamine is governed by the ntdABC operon, which is activated by the transcriptional regulator NtdR in the presence of either NTD or this compound itself [1] [2]. The pathway starts from glucose-6-phosphate (G6P), a central metabolic intermediate.

Diagram of the NTD/Kanosamine biosynthetic pathway from glucose-6-phosphate [1] [3].

A key experimental finding that illuminates the metabolic function of this pathway is its ability to compensate for a disrupted Pentose Phosphate (PP) pathway.

- Experimental Observation: A B. subtilis mutant with a disrupted zwf gene (lacks glucose-6-phosphate dehydrogenase, the first enzyme in the PP pathway) shows a severe growth defect at low inoculation densities [1].

- Suppression of Defect: This growth defect is suppressed in a zwf glcP double mutant. The glcP gene, located downstream of

ntdABCand co-transcribed with it, represses the operon. Its disruption leads to overexpression of the NTD/kanosamine pathway [1] [4]. - Metabolic Insight: Metabolome analysis revealed that activating the

ntdABCoperon causes an accumulation of TCA cycle intermediates and an increase in the intracellular NADPH pool. The malic enzyme YtsJ can then generate NADPH by converting malate to pyruvate. This provides an alternative route for NADPH generation, bypassing the blocked PP pathway [1].

Regulatory Mechanisms

The synthesis of NTD and this compound is finely tuned by a dual regulatory system that responds to different glucose uptake pathways, as summarized below.

| Regulatory Factor | Effect on ntdABC Expression / NTD Production |

Proposed Mechanism |

|---|---|---|

| NtdR | Strong Activation [1] [2] | Transcriptional activator; binds to NTD or this compound, inducing its own and the ntdABC operon's expression. |

| CcpA | Activation (Catabolite Activation) [4] | Master carbon catabolite regulator; activates ntdABC in response to high glycolytic flux (e.g., fructose-1,6-bisphosphate levels). |

| GlcP | Repression [1] [4] | Glucose/H+ symporter; represses ntdABC expression when transporting unphosphorylated glucose. |

| Glucose-PTS | Activation (Substrate Provision) [4] | Predominant glucose uptake system; phosphorylates glucose to G6P, the direct substrate for the NTD/kanosamine pathway. |

| RNAP mutation (rpoB5) | Strong Activation [2] | Mutant RNA polymerase enhances recognition of the σA-dependent ntdABC promoter, leading to overproduction. |

Regulatory network of the NTD/kanosamine biosynthetic operon ntdABC [1] [4].

Methodology for Key Experiments

For researchers looking to replicate or build upon these findings, here are the core methodologies used in the cited studies.

Assaying Autoinduction of

ntdABC[1]- Strain Construction: Use a strain carrying a transcriptional fusion of the

ntdABCpromoter (PntdABC) to a reporter gene likelacZ(e.g., strain TI482). - Culture and Treatment: Grow the reporter strain in appropriate medium and treat with purified NTD or this compound.

- Measurement: Monitor the activity of the promoter by measuring β-galactosidase activity. An increase in activity upon addition of the molecules confirms their autoinducer function.

- Strain Construction: Use a strain carrying a transcriptional fusion of the

Studying the Metabolic Role via Mutant Analysis [1]

- Mutant Generation: Construct a

zwfdeletion mutant (defective in the PP pathway) and azwf glcPdouble mutant. - Growth Phenotype Analysis: Inoculate these mutants into a defined medium (e.g., S7N with glucose and glutamate) at different cell densities (e.g., 2%, 1%, 0.5% vol/vol).

- Metabolomic Analysis: Perform a metabolome analysis on the wild-type,

zwf, andzwf glcPstrains to quantify changes in TCA cycle intermediates and NADPH levels.

- Mutant Generation: Construct a

The NTD/kanosamine system represents a fascinating link between antibiotic production, quorum sensing, and central metabolism in bacteria. Future research could focus on exploiting this pathway for metabolic engineering in industrial Bacillus strains or investigating its potential as a target for novel antibacterial strategies.

References

kanosamine microbial secondary metabolite

Kanosamine Profile and Biosynthesis

This compound (3-Amino-3-deoxyglucose) is an aminosugar antibiotic. The table below summarizes its core characteristics.

| Attribute | Description |

|---|---|

| Chemical Name | 3-Amino-3-deoxyglucose [1] |

| Molecular Formula | C₆H₁₃NO₅ [1] [2] |

| Molecular Weight | 179.17 g/mol [1] [2] |

| CAS Registry Number | 576-44-3 [1] [2] |

| Producing Organism | Bacillus cereus UW85 (model organism) [3] [4] [5] |

| Antimicrobial Activity | Antibiotic activity against plant-pathogenic oomycetes, the yeast Saccharomyces cerevisiae, and the human pathogenic fungus Candida albicans [1] [5] |

| Mechanism of Action | Inhibition of fungal cell wall synthesis, likely through its phosphorylated form (this compound-6-phosphate) inhibiting GlcN-6-P synthase [1] |

The biosynthesis of this compound in B. cereus UW85 occurs via a three-step pathway from glucose-6-phosphate, catalyzed by enzymes encoded by the kabABC genes [4]. The pathway involves a 3-keto intermediate and is kinetically tuned to prevent accumulation of this unstable molecule [4].

Diagram: The three-step enzymatic pathway for this compound biosynthesis from glucose-6-phosphate in Bacillus cereus UW85 [4].

Production and Regulation

The production of this compound in B. cereus is influenced by environmental and cultural conditions, which is critical for optimizing its yield in a laboratory setting.

| Factor | Effect on this compound Production | Notes / Experimental Context |

|---|---|---|

| Growth Phase | Maximum accumulation coincides with sporulation [5] | Measured in culture supernatants [5]. |

| Iron Availability | Enhanced by the addition of ferric iron [5] | In rich medium [5]. |

| Phosphate Level | Suppressed by the addition of phosphate [5] | In rich medium [5]. |

| Plant Exudates | Enhanced by over 300% with alfalfa seedling exudate [5] | When added to minimal medium [5]. |

Research Significance and Context

- Ecological Role in a Model Community: Bacillus cereus UW85 is part of a well-studied, simplified model rhizosphere community called "THOR," which also includes Flavobacterium johnsoniae and Pseudomonas koreensis [3]. Research on THOR shows that community composition and interspecies interactions can dramatically alter the expression of biosynthetic gene clusters (BGCs) and the abundance of secondary metabolites, including this compound [3]. This highlights that metabolite production in nature is highly dependent on microbial context.

- Component of Larger Antibiotics: While this compound itself is an antibiotic, it is also a structural component of more complex antibiotics, such as kanamycin [4].

Information Limitations

I hope this technical summary provides a solid foundation for your research. Please note that the search results I obtained lacked two specific types of information you requested:

- Detailed Experimental Protocols: The available literature confirms the findings but does not provide step-by-step laboratory methodologies for experiments like kinetic characterization or purification.

- Quantitative Kinetic Data: While the slow kinetics of the KabC-catalyzed first step are noted [4], specific numerical data (e.g., Km, kcat values) for the Kab enzymes were not present in the results.

References

- 1. This compound (3-Amino-3-deoxyglucose) | Antibiotic [medchemexpress.com]

- 2. This compound Datasheet DC Chemicals [dcchemicals.com]

- 3. Microbiome composition modulates secondary metabolism ... [pmc.ncbi.nlm.nih.gov]

- 4. The this compound biosynthetic pathway in Bacillus cereus ... [pubmed.ncbi.nlm.nih.gov]

- 5. Production of this compound by Bacillus Cereus UW85 [pubmed.ncbi.nlm.nih.gov]

Technical Review: Metabolic Interplay Between Glucose-6-Phosphate Dehydrogenase (zwf) Mutants and Kanosamine Biosynthesis in Bacteria

Introduction and Basic Concepts

Glucose-6-Phosphate Dehydrogenase (zwf) and Its Cellular Roles

Glucose-6-phosphate dehydrogenase (G6PDH), encoded by the zwf gene, is a critical metabolic enzyme that catalyzes the first committed step of the pentose phosphate pathway (PPP), oxidizing glucose-6-phosphate (G6P) to 6-phosphogluconolactone while reducing NADP+ to NADPH [1]. This reaction serves as the primary cellular source of NADPH reducing equivalents, which are essential for biosynthetic reactions and protection against oxidative stress through maintenance of the reduced glutathione pool [2] [3]. The PPP also generates ribose-5-phosphate for nucleotide synthesis, creating a metabolic hub that interconnects carbohydrate metabolism, redox balance, and biosynthetic precursors [4]. In bacterial systems, zwf mutants lacking functional G6PDH exhibit diverse physiological phenotypes including increased oxidative stress sensitivity, attenuated virulence in pathogens, and growth defects under certain conditions due to their impaired NADPH regeneration capacity [2] [5].

Kanosamine and Neotrehalosadiamine (NTD) as Bacterial Autoinducers

This compound (3-amino-3-deoxy-D-glucose) and its derivative neotrehalosadiamine (NTD) represent a distinct class of bacterial signaling molecules recently identified in Bacillus subtilis and related species [6]. NTD is a unique disaccharide composed of two this compound residues linked through a 1,1'-α,β linkage, functioning as an autoinducer that enables bacteria to sense cell density and coordinate collective behaviors through quorum sensing mechanisms [6] [7]. The ntdABC operon exclusively contains the enzymes required to produce the this compound moiety from glucose-6-phosphate, with the biosynthetic pathway branching directly from this central metabolic intermediate [6]. The expression of ntdABC is regulated by both the transcriptional activator NtdR, which responds to extracellular NTD/kanosamine levels, and the glucose sensor protein GlcP, creating a complex regulatory network that links metabolic status with cell-cell communication [6].

Metabolic Integration and Compensatory Mechanisms

Metabolic Cross-Talk Between PPP and this compound Biosynthesis

The metabolic interplay between the pentose phosphate pathway and this compound biosynthesis represents a fascinating example of metabolic adaptation in bacteria. Both pathways compete for the common substrate glucose-6-phosphate (G6P), creating a potential metabolic bottleneck when both pathways are highly active [6]. In zwf mutants, the inability to channel G6P into the PPP creates an accumulation of glycolytic intermediates that can be redirected toward alternative NADPH-generating pathways, including the this compound biosynthetic route when properly activated [6] [7]. This redirection is facilitated by the complex regulatory mechanisms controlling ntdABC expression, particularly through disruption of glcP, which encodes a glucose/mannose:H+ symport permease that normally represses ntdABC expression during exponential growth phase [6].

Metabolomic analyses of B. subtilis zwf mutants with activated NTD/kanosamine biosynthesis have revealed significant accumulation of tricarboxylic acid (TCA) cycle intermediates, particularly malate, which serves as a substrate for the major malic enzyme YtsJ [6] [7]. This enzyme catalyzes the oxidative decarboxylation of malate to pyruvate while generating NADPH, effectively bypassing the NADPH production deficit created by the zwf mutation [6]. The discovery of this compensatory mechanism reveals the metabolic flexibility of bacterial systems and demonstrates how activation of a secondary metabolite pathway can rescue central metabolic functions through redirected carbon flux and alternative NADPH generation [6] [7].

Regulatory Networks Governing Pathway Interactions

The coordination between the PPP and this compound biosynthesis is governed by sophisticated regulatory networks that integrate metabolic status with environmental cues. The NtdR transcriptional activator binds extracellular NTD/kanosamine, inducing expression of the ntdABC operon through an autoinduction mechanism [6]. Concurrently, the GlcP glucose sensor represses ntdABC expression during active glucose uptake, creating a regulatory checkpoint that links pathway activity to carbon availability [6]. This repression is maintained even in the presence of excess NTD/kanosamine, ensuring that the metabolic burden of this compound production is only incurred under appropriate physiological conditions [6].

Further integration occurs through CcpA-dependent catabolite activation, which connects NTD/kanosamine production to global carbon regulation [6]. The discovery that glucose has dual effects on NTD production—positively through the glucose-PTS system that generates G6P substrate, and negatively through GlcP-mediated repression—suggests that NTD/kanosamine may function as an extracellular signal for sensing both glucose availability and cell density [6]. This sophisticated regulatory architecture allows bacteria to fine-tune metabolic investments in autoinducer production based on both metabolic capacity and population dynamics.

Experimental Protocols and Methodologies

Cultivation and Phenotypic Characterization of zwf Mutants

The investigation of metabolic interactions between zwf mutants and this compound biosynthesis requires carefully controlled cultivation conditions and phenotypic assessments. For B. subtilis zwf mutants, researchers should employ semisynthetic S7N medium containing excess glucose (e.g., 1%) and glutamate, as these conditions accentuate the inoculum-dose-dependent growth phenotype characteristic of PPP-deficient strains [6]. The inoculum density must be systematically varied (e.g., 0.5%, 1%, and 2% vol/vol) to demonstrate the density-dependent growth effects, with lower inoculum levels typically causing growth arrest or cell lysis in zwf mutants [6]. To assess the compensatory effects of NTD/kanosamine pathway activation, isogenic strains with glcP disruption should be cultivated in parallel, as glcP mutation causes derepression of ntdABC and consequent overproduction of NTD/kanosamine [6].

For phenotypic characterization, growth should be monitored through optical density measurements at 600 nm (OD₆₀₀) at regular intervals, with specific attention to lag phase duration, exponential growth rate, and maximum biomass yield [6]. To confirm the specificity of the this compound-mediated rescue effect, complementation experiments should include ntdABC disruption in zwf glcP double mutants, which should completely negate the growth restoration conferred by glcP mutation alone [6]. Additional supplementation experiments with exogenous NTD or this compound (typically at 1 mM concentration) can be conducted, though in B. subtilis these may show limited efficacy due to phase-dependent repression of autoinduction [6]. For E. coli zwf mutants, M9 minimal medium with 0.2% glucose is recommended, with growth comparisons made against wild-type strains in both rich (LB) and defined media [5] [8].

Metabolomic Analysis and NADPH Quantification

To validate the metabolic consequences of zwf mutation and this compound pathway activation, targeted metabolomic analysis should be performed focusing on central carbon metabolism intermediates. Sample preparation should involve rapid quenching of metabolic activity using cold methanol followed by extraction of intracellular metabolites [6]. Key metabolites for quantification include TCA cycle intermediates (malate, fumarate, succinate, citrate), glycolytic intermediates (glucose-6-phosphate, fructose-6-phosphate, phosphoenolpyruvate), and pentose phosphate pathway metabolites (ribulose-5-phosphate, ribose-5-phosphate) [6]. Analytical techniques typically employ liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) with appropriate internal standards for absolute quantification [5].

For NADPH quantification, the intracellular NADPH pool should be measured using enzymatic cycling assays or HPLC-based methods [6]. Samples for NADPH determination require immediate stabilization using acid/alkaline extraction methods to preserve redox states [6]. The correlation between NTD/kanosamine biosynthetic activity and NADPH levels can be confirmed by artificial induction of glcP in zwf mutants, which should correspondingly reduce the intracellular NADPH pool [6]. Additionally, the functionality of the malic enzyme bypass can be verified through malate supplementation experiments (e.g., 5-10 mM malate in S7N medium), which should support growth of zwf mutants by providing substrate for alternative NADPH generation via YtsJ [6].

Table 1: Key Culture Media for zwf Mutant Characterization

| Medium Type | Composition | Application | Key Observations |

|---|---|---|---|

| S7N Semisynthetic Medium | Excess glucose (1%) and glutamate | B. subtilis zwf mutant phenotyping | Inoculum-dose-dependent growth; rescue by glcP disruption |

| M9 Minimal Medium | 0.2% glucose as carbon source | E. coli zwf mutant characterization | Reduced growth rate on glucose; altered metabolic fluxes |

| LB Medium | Complex rich medium | General cultivation | Often masks zwf mutant phenotypes due to nutrient richness |

Enzyme Activity Assays

The functional characterization of G6PDH activity in zwf mutants and complementation strains requires specific enzyme activity assays. The standard protocol involves preparation of cell-free extracts by harvesting cultures via centrifugation (10,000 × g, 5 minutes, 4°C), washing cells in appropriate buffer (e.g., 50 mM Tris-maleate buffer, pH 6.5), and disruption using mechanical methods (e.g., glass bead vortexing) or sonication [8]. The resulting supernatant should be clarified by additional centrifugation (10,000 × g, 10 minutes, 4°C) and used immediately for enzyme assays to preserve activity [8].

G6PDH activity is measured by monitoring NADPH formation kinetics at 340 nm (ε = 6.22 mM⁻¹cm⁻¹) for 3-5 minutes at 25°C in reaction mixtures containing Tris-HCl buffer (pH 8.0), MgCl₂ (10 mM), NADP+ (2 mM), and glucose-6-phosphate (5 mM) [8]. One unit of enzyme activity is defined as the amount catalyzing the formation of 1 μmol of NADPH per minute under assay conditions [8]. Specific activity is expressed as units per mg of total protein, with protein concentration determined by the Bradford method using bovine serum albumin as standard [8]. For studies investigating redox regulation of cyanobacterial G6PDH, parallel assays with dithiothreitol (DTT) supplementation (e.g., 5 mM) can be performed to assess the impact of reducing conditions on enzyme activity [8].

Genetic and Molecular Biology Techniques

Mutant Construction and Complementation Strategies

The construction of isogenic zwf mutants employs different approaches depending on the bacterial system. For E. coli, the one-step inactivation method using PCR products is widely utilized, wherein a selectable antibiotic resistance gene (e.g., kanamycin resistance cassette) is amplified with primers containing 50-nucleotide homology extensions flanking the zwf gene [5]. This linear DNA fragment is then introduced into recipient strains expressing λ Red recombinase, enabling homologous recombination and replacement of the target gene with the resistance marker [5]. For B. subtilis, zwf disruption typically employs insertional mutagenesis using plasmid vectors or transposon delivery systems (e.g., Tn10), with mutant verification through Southern blotting and biochemical assays for G6PDH activity [6].

Complementation experiments are essential for confirming that observed phenotypes result specifically from the intended genetic manipulation. For zwf mutants, complementation can be achieved through chromosomal gene replacement with wild-type alleles or plasmid-based expression of functional zwf genes [2] [8]. The functional expression of heterologous G6PDH enzymes (e.g., cyanobacterial Zwf in E. coli) may require the construction of gene fusions with strong bacterial promoters (e.g., lac promoter) and optimization of translation initiation signals [8]. For example, successful complementation of E. coli DF214 (zwf pgi double mutant) with Synechococcus sp. PCC 7942 zwf required creation of a lacZ'-zwf fusion protein under control of the E. coli lac promoter to achieve sufficient expression and activity for growth rescue on glucose minimal medium [8].

Transcriptional Regulation Studies

Investigation of ntdABC regulation in response to zwf mutation and metabolic signals relies on reporter gene systems. For B. subtilis, construction of PntdABC-lacZ transcriptional fusions integrated at the amyE locus enables quantitative assessment of promoter activity through β-galactosidase assays [6]. Specifically, strains are grown in appropriate media and samples are collected at regular intervals during growth for determination of β-galactosidase activity using Miller's method with ONPG (o-nitrophenyl-β-D-galactopyranoside) as substrate [6]. This approach allows characterization of autoinduction responses to exogenous NTD or this compound (typically 0.3-10 μM range) and assessment of regulatory dependencies (e.g., NtdR requirement) [6].

For global analysis of metabolic adaptations, RT-qPCR can be employed to quantify expression changes in genes encoding key enzymes of central carbon metabolism (e.g., zwf, pgi, pyk, ytsJ) in response to zwf mutation and NTD/kanosamine pathway activation [6]. Additionally, Northern blot analysis can detect the readthrough transcription events that occur at the ntdABC transcriptional terminator, enabling cotranscription with the downstream glcP gene and revealing another layer of regulatory complexity [6].

Data Presentation and Comparative Analysis

Table 2: Growth and Metabolic Characteristics of zwf Mutants Across Bacterial Species

| Bacterial Species | Growth Phenotype | NADPH Source Compensation | Oxidative Stress Sensitivity | Key Experimental Observations |

|---|---|---|---|---|

| Bacillus subtilis | Inoculum-dose-dependent in minimal medium; rescued by glcP disruption | NTD/kanosamine pathway activation; malic enzyme (YtsJ) | Not explicitly tested | TCA intermediate accumulation; NADPH pool maintenance via malate conversion |

| Escherichia coli | Reduced growth rate on glucose; minimal medium growth requires adaptations | Upregulated gluconeogenic enzymes; Entner-Doudoroff pathway | Increased sensitivity to H₂O₂ and nitric oxide donors | Altered metabolic fluxes; reduced nucleotide precursor synthesis |

| Salmonella typhimurium | Virulence attenuation in mouse models | Not characterized | Hypersusceptible to H₂O₂ and GSNO | Restored virulence in NADPH oxidase-deficient mice |

Biological Significance and Applications

Physiological Role of NTD/Kanosamine in Metabolic Homeostasis

The physiological function of NTD/kanosamine extends beyond its autoinducer activity to include fundamental roles in metabolic homeostasis and redox balance. The demonstration that activation of the NTD/kanosamine biosynthetic pathway can suppress the growth defect of B. subtilis zwf mutants reveals a previously unrecognized capacity for secondary metabolite pathways to compensate for defects in central metabolism [6] [7]. This metabolic bypass occurs through redirected carbon flow that ultimately increases flux through the malic enzyme YtsJ, generating NADPH independently of the pentose phosphate pathway [6]. This arrangement creates a metabolic safety valve that can maintain redox balance when primary NADPH generation pathways are compromised.

The regulatory connection between NTD/kanosamine production and glucose sensing through GlcP suggests this system may function as a metabolic valve controlling carbon allocation between growth and community behaviors [6]. When glucose is abundant and efficiently metabolized through the PPP, NTD/kanosamine production is repressed; when PPP capacity is limited (as in zwf mutants) or when specific metabolic conditions prevail, derepression of ntdABC enables alternative routing of carbon that simultaneously generates signaling molecules and maintains redox balance [6] [7]. This sophisticated integration of metabolism and signaling represents an important evolutionary adaptation for optimizing fitness in fluctuating environments.

Applications in Biotechnology and Medicine

The metabolic interplay between zwf and this compound biosynthesis has significant implications for both industrial biotechnology and antimicrobial development. For industrial enzyme and metabolite production using Bacillus species, deliberate manipulation of the NTD/kanosamine pathway may enhance NADPH availability and thereby increase yields of NADPH-dependent biosynthetic processes [6] [7]. The ability to modulate central carbon metabolism through regulated activation of this pathway offers a novel approach for metabolic engineering strategies aimed at optimizing carbon flux toward desired products [6].

In the medical realm, the essential role of G6PDH in bacterial antioxidant defense and virulence, particularly in pathogens like Salmonella typhimurium, highlights this enzyme as a potential antimicrobial target [2]. The demonstration that zwf mutants show attenuated virulence and increased susceptibility to oxidative and nitrosative stress suggests that inhibitors targeting G6PDH could potentiate host immune defenses against bacterial infections [2]. Additionally, the unique structure and biosynthetic pathway of this compound and NTD may offer opportunities for developing species-specific antimicrobials that disrupt quorum sensing in problematic Gram-positive pathogens [6]. Understanding the complex metabolic networks that maintain bacterial redox balance thus provides multiple avenues for therapeutic intervention.

Metabolic pathway reprogramming in zwf mutants with activated NTD/kanosamine biosynthesis.

References

- 1. Glucose-6-phosphate dehydrogenase [en.wikipedia.org]

- 2. Glucose 6-Phosphate Dehydrogenase Is Required for ... [pmc.ncbi.nlm.nih.gov]

- 3. G6PD gene: MedlinePlus Genetics [medlineplus.gov]

- 4. Glucose-6-Phosphate Dehydrogenases: The Hidden Players ... [pmc.ncbi.nlm.nih.gov]

- 5. Effect of zwf gene knockout on the metabolism ... [sciencedirect.com]

- 6. Impact of Activation of the Neotrehalosadiamine/Kanosamine ... [pmc.ncbi.nlm.nih.gov]

- 7. Impact of activation of neotrehalosadiamine/kanosamine ... [pubmed.ncbi.nlm.nih.gov]

- 8. Analysis of glucose-6-phosphate dehydrogenase of the ... [annalsmicrobiology.biomedcentral.com]

Kanosamine Inhibition of Cell Wall Biosynthesis: Mechanism & Protocol

Kanosamine (3-amino-3-deoxy-D-glucose) is a natural antibiotic produced by various Bacillus species. It inhibits the growth of a range of plant and human pathogenic fungi, yeasts, and bacteria by targeting a critical early step in the biosynthesis of UDP-N-acetylglucosamine (UDP-GlcNAc), a fundamental building block for bacterial peptidoglycan and fungal chitin [1] [2].

Mechanism of Action: this compound is actively transported into microbial cells via the glucose transport system. Inside the cell, it is phosphorylated by endogenous kinases to form This compound-6-phosphate (K6P). K6P acts as a potent inhibitor of the enzyme glucosamine-6-phosphate synthase [1]. This enzyme catalyzes the first committed step in the hexosamine biosynthesis pathway, converting D-fructose-6-phosphate to glucosamine-6-phosphate. Inhibition of this step depletes the intracellular pool of UDP-GlcNAc, thereby disrupting the synthesis of essential cell wall components and leading to cell lysis and death [1]. Studies in Staphylococcus aureus and Candida albicans confirm that this inhibition is competitive with the substrate D-fructose-6-phosphate and non-competitive with the co-substrate L-glutamine [1].

In Vitro Biosynthesis of this compound

The following protocol outlines the recombinant production of this compound using enzymes from the kab operon of Bacillus cereus UW85, a pathway shared with the ntd operon in Bacillus subtilis [1] [3] [2]. This provides a reliable source of this compound for downstream inhibition assays.

Protocol 1: Recombinant Enzyme Production & this compound Synthesis

Principle: The pathway involves three enzymes that sequentially convert the common metabolic intermediate D-glucose-6-phosphate to this compound [1] [2]. The workflow is as follows:

Materials & Reagents

- Enzymes: Recombinantly expressed and purified KabC, KabA, and KabB from B. cereus UW85 [1].

- Substrates: D-Glucose-6-Phosphate (Sigma-Aldrich, ≥98%).

- Cofactors: NADP⁺ (for KabC), Pyridoxal Phosphate (PLP, for KabA), L-Glutamate (for KabA) [1].

- Buffer: 25 mM Tris-HCl buffer, pH 8.5, containing 0.15 M NaCl.

- Equipment: UV-Vis spectrophotometer, incubator/shaker, HPLC system with refractive index or ELSD detector.

Procedure

- Reaction Setup: In a final volume of 1 mL of Tris-HCl buffer, combine:

- D-Glucose-6-Phosphate (5 mM)

- NADP⁺ (2 mM)

- PLP (0.1 mM)

- L-Glutamate (10 mM)

- KabC (0.1 µg)

- KabA (5 µg)

- KabB (1 µg)

- Incubation: Incubate the reaction mixture at 30°C with gentle agitation for 60 minutes.

- Reaction Termination: Heat the mixture at 95°C for 10 minutes to denature the enzymes.

- Product Analysis:

- Remove denatured proteins by centrifugation.

- Analyze the supernatant using HPLC to detect and quantify this compound. Use an Aminex HPX-87H column (Bio-Rad) with 5 mM H₂SO₄ as the mobile phase at a flow rate of 0.6 mL/min.

Kinetic Characterization of Kab Enzymes

The table below summarizes the kinetic parameters of the individual kab enzymes, which is crucial for optimizing in vitro production [1].

Table 1: Functional Kinetics of Kab Enzymes from B. cereus UW85

| Enzyme (EC Number) | Reaction Catalyzed | Preferred Cofactor | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |

|---|---|---|---|---|---|

| KabC (1.1.1.-) | D-Glucose-6-P → 3-Oxo-D-Glucose-6-P | NADP⁺ | 130 ± 30 | 0.21 ± 0.01 | 1.6 × 10³ |

| KabA (2.6.1.-) | 3-Oxo-D-Glucose-6-P → K6P | PLP / L-Glutamate | 13 ± 3 (3-Oxo-G6P) | 34 ± 3 | 2.6 × 10⁶ |

| KabB (3.1.3.-) | K6P → this compound | - | 1200 ± 200 | 14 ± 1 | 1.2 × 10⁴ |

Cell Wall Inhibition Assay Protocol

This protocol details how to assess the antifungal and antibacterial activity of this compound by evaluating its effect on glucosamine-6-phosphate synthase activity and overall cell growth.

Protocol 2: Glucosamine-6-Phosphate Synthase Inhibition Assay

Principle: This assay directly measures the inhibition of the target enzyme by monitoring the depletion of D-fructose-6-phosphate in the presence of K6P.

Materials & Reagents

- Target Enzyme: Glucosamine-6-phosphate synthase (from a commercial source or purified from a model organism like E. coli).

- Substrates: D-Fructose-6-Phosphate, L-Glutamine.

- Inhibitor: this compound-6-phosphate (K6P), synthesized in-house via Protocol 1 and purified.

- Assay Buffer: 50 mM HEPES, pH 7.5.

Procedure

- Prepare two reaction mixtures in assay buffer:

- Control: D-Fructose-6-Phosphate (100 µM), L-Glutamine (2 mM), and the enzyme.

- Test: The same components plus K6P (50 µM).

- Incubate both mixtures at 37°C for 30 minutes.

- Terminate the reactions by heating.

- Use a coupled enzymatic assay or colorimetric method to measure the remaining D-fructose-6-phosphate.

- Calculate the percentage of inhibition using the formula:

% Inhibition = [1 - (Product in Test / Product in Control)] × 100

Protocol 3: Microbial Growth Inhibition Assay

Principle: This standard broth microdilution method determines the Minimum Inhibitory Concentration (MIC) of this compound against target pathogens.

Materials & Reagents

- Microbial Strains: Candida albicans (ATCC 10231), Staphylococcus aureus (ATCC 29213).

- Media: RPMI-1640 broth (for fungi), Mueller-Hinton broth (for bacteria).

- Compound: Purified this compound.

Procedure

- Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate, with concentrations ranging from 0.5 to 512 µg/mL.

- Inoculate each well with a standardized microbial suspension (0.5 McFarland standard, diluted to yield ~1 × 10⁴ CFU/well for fungi or ~5 × 10⁵ CFU/well for bacteria).

- Include growth control (no antibiotic) and sterility control (no inoculum) wells.

- Seal the plate and incubate at 35°C for 16-24 hours (bacteria) or 24-48 hours (fungi).

- The MIC is the lowest concentration of this compound that completely prevents visible growth.

Expected Results & Data Table

This compound exhibits broad-spectrum activity. The table below summarizes expected potency based on literature.

Table 2: Expected Antimicrobial Activity of this compound

| Target Organism | Assay Type | Expected MIC / IC₅₀ | Key Experimental Parameter |

|---|---|---|---|

| Fungi (e.g., C. albicans) | Broth Microdilution | 10 - 50 µg/mL | Incubation: 48h, 35°C |

| Bacteria (e.g., S. aureus) | Broth Microdilution | 25 - 100 µg/mL | Incubation: 24h, 35°C |

| Glucosamine-6-P Synthase | Enzyme Inhibition | IC₅₀ ~ 50 µM (K6P) | Competitive vs. Fructose-6-P |

Discussion and Application Notes

- Pathway Specificity: The kab/ntd pathway starting from glucose-6-phosphate is distinct from the UDP-glucose-initiated pathway found in antibiotic-producing bacteria like Amycolatopsis mediterranei [1]. This makes the kab/ntd system an attractive and specific target for engineering in Bacillus species.

- Kinetic Bottleneck: The first enzyme in the pathway, KabC, has a significantly slower reaction rate compared to KabA and KabB [1]. This kinetic tuning likely prevents the accumulation of the unstable 3-keto intermediate. For metabolic engineering, overexpression of KabC may be necessary to maximize this compound yield.

- Consider Co-factor Dependence: Note that KabC from B. cereus is NADP⁺-dependent, whereas its homolog NtdC from B. subtilis utilizes NAD⁺ [2]. This is a critical factor when designing reaction mixtures or engineering pathways into heterologous hosts.

- Advanced Research Applications: Beyond its direct use as an antibiotic, understanding the this compound biosynthesis pathway and its regulation opens doors to synthetic biology. For instance, the regulatory elements of the kab operon could be repurposed to build biosensors for high-throughput screening of novel cell wall inhibitors [4].

Experimental Workflow

The complete workflow, from gene to functional assay, is visualized below.

References

- 1. The this compound biosynthetic pathway in Bacillus cereus ... [sciencedirect.com]

- 2. The this compound biosynthetic pathway in Bacillus cereus ... [pubmed.ncbi.nlm.nih.gov]

- 3. Complete genome sequence data describing the ... [pmc.ncbi.nlm.nih.gov]

- 4. Biochemical Programming of the Fungal Cell Wall [mdpi.com]

Comprehensive Analytical Guide for Kanosamine Quantification in Culture Supernatants

Introduction to Kanosamine

This compound (3-amino-3-deoxy-D-glucose) is an aminosugar antibiotic produced by various Bacillus species, including Bacillus cereus UW85 and Bacillus subtilis [1] [2]. It exhibits antibiotic activity against various plant-pathogenic oomycetes, fungi, and some bacteria by inhibiting cell wall biosynthesis through competitive inhibition of glucosamine-6-phosphate synthase [2]. This compound also functions as an autoinducer in quorum sensing systems, modulating central carbon metabolism and NADPH production in Bacillus subtilis [3]. Accurate measurement of this compound accumulation in culture supernatants is essential for studying its biological functions, optimizing production yields, and ensuring quality control in pharmaceutical applications.

Analytical Techniques for this compound Quantification

Overview of Methods

Several chromatographic techniques have been employed for the analysis of this compound and related aminoglycoside antibiotics. The table below summarizes the primary methods used:

Table 1: Analytical Methods for this compound and Related Aminoglycosides

| Method | Principle | Applications | Advantages | Limitations |

|---|---|---|---|---|

| HPLC with Pulsed Electrochemical Detection (PED) [4] | Separation by reversed-phase or ion-pair chromatography with pulsed electrochemical detection | This compound, tobramycin, and other aminoglycosides | No derivatization required; excellent sensitivity | Requires specialized equipment; alkaline post-column addition needed |

| HPLC with UV/Vis Detection [5] | Pre-column derivatization with UV-absorbing tags followed by reversed-phase separation | Kanamycin, this compound in biological matrices | Widely available equipment; good sensitivity | Time-consuming derivatization; potential interference |

| HPLC-MS/MS [6] | Liquid chromatography coupled with tandem mass spectrometry | Pharmaceutical analysis, complex matrices | High specificity and sensitivity; compound identification | Expensive instrumentation; requires expertise |

| GC-MS [7] | Derivatization to volatile compounds followed by gas chromatography-mass spectrometry | This compound in research settings | High sensitivity; compound identification | Extensive sample preparation; not for thermolabile compounds |

Technical Specifications of Detection Methods

Table 2: Performance Characteristics of Detection Methods

| Detection Method | Linear Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (RSD%) | Recovery (%) |

|---|---|---|---|---|---|

| PED [4] | LOQ-60 μg/mL | Not specified | 5 ng | <5% | Close to 100% |

| UV/Vis [5] | Varies with derivatization | Varies with derivatization | Varies with derivatization | 3-10% | 80-120% |

| MS/MS [6] | Wide dynamic range | pg-ng level | pg-ng level | <10% | Matrix-dependent |

| ELSD [4] | Non-linear | Moderate | Moderate | 5-15% | Variable |

Sample Preparation Protocols

Protein Precipitation Methods

Protein precipitation is commonly used to remove interfering proteins from biological samples prior to this compound analysis:

- Human plasma/serum: Use acetonitrile (recovery: 92.3-100.8%) or acidified methanol with 0.13-0.14 mol/L HCl (recovery: 91.2-93.4%) [5]

- Rat plasma: Trichloroacetic acid (TCA) at 25-30% concentration provides best recovery [5]

- Culture supernatants: Precipitate with 15% TCA followed by purification with C18 resin [5]

- Animal tissues: Homogenize with 0.1 mol/L HCl or acidified acetonitrile-TCA mixtures [5]

Solid-Phase Extraction (SPE) Methods

SPE provides superior cleanup and concentration of this compound from complex matrices:

Table 3: Solid-Phase Extraction Methods for this compound

| SPE Cartridge | Type | Conditioning | Loading | Washing | Elution | Applications |

|---|---|---|---|---|---|---|

| Oasis MCX [5] | Mixed-mode cation exchanger | Methanol, then water | Acidic extract (pH<5) | Water, then methanol | Ammonium methanol (1-25%, pH 9.2) | Animal feeds, swine tissue, human serum |

| Oasis HLB [5] | Hydrophilic-lipophilic balanced | Methanol, then water | Aqueous extract | Water, then 5% methanol | Methanol with 2-5% ammonia | Muscle, kidney, liver, honey, milk |

| C18 [5] | Reversed-phase | Methanol, then water | Aqueous extract | Water | Methanol-water mixtures | Soil samples, simple matrices |

Liquid-Liquid Extraction Methods

- Conventional LLE: Veal muscle samples extracted using CH3CN-H2O (86:14 v/v), followed by defatting with hexane [5]

- DLLME-SFO: Dispersive liquid-liquid microextraction based on solidification of floating organic droplet using dodecanol (extraction solvent) and ethanol (dispersive solvent) for wastewater and soil samples [5]

Detailed HPLC-PED Protocol for this compound Quantification

Equipment and Reagents

- HPLC system: Compatible with isocratic elution and post-column addition

- PED cell: Gold working electrode, HyREF reference electrode, PTFE counter electrode

- Column: Discovery C18 (250 mm × 4.6 mm i.d., 5 μm) or equivalent [4]

- Mobile phase: 35 g/L sodium sulfate, 1 g/L sodium octanesulphonate, 14 mL/L tetrahydrofuran, 50 mL/L 0.2 M phosphate buffer (pH 3.0) [4]

- Post-column reagent: 0.5 M NaOH, prepared from 50% (m/m) aqueous solution in helium-degassed water

- Standards: this compound standard solutions (0.1-100 μg/mL) in mobile phase

Chromatographic Conditions

- Column temperature: 30°C

- Flow rate: 0.8-1.0 mL/min

- Injection volume: 10 μL

- Detection: PED with triple potential waveform [4]:

- Edet: +0.05 V (tdet: 400 ms)

- Eoxd: +0.75 V (toxd: 200 ms)

- Ered: -0.15 V (tred: 400 ms)

- Integration: 200-400 ms

- Post-column reaction: Mix column effluent with 0.5 M NaOH in packed reaction coil (1.2 m, 500 μL) at 35°C

Sample Preparation Procedure

- Culture supernatant collection: Centrifuge bacterial culture at 10,000 × g for 10 min, filter through 0.2 μm membrane

- Deproteinization: Mix 500 μL supernatant with 1.5 mL acetonitrile, vortex for 1 min, centrifuge at 14,000 × g for 10 min

- SPE cleanup:

- Condition Oasis MCX cartridge (3 cc/60 mg) with 3 mL methanol, then 3 mL water

- Load supernatant (acidified to pH 3-4 with phosphoric acid)

- Wash with 3 mL water, then 3 mL methanol

- Elute with 3 mL ammoniated methanol (5% NH4OH in methanol)

- Evaporate eluent under nitrogen at 40°C, reconstitute in 250 μL mobile phase

Calibration and Quantification

- Calibration curve: Prepare this compound standards in concentration range of 0.1-100 μg/mL

- Quality controls: Include at low, medium, and high concentrations (1, 10, 50 μg/mL)

- Linearity: Typically r2 ≥ 0.998 [4]

- Calculation: Use peak areas for quantification against calibration curve

This compound Biosynthesis and Metabolic Pathways

The following diagram illustrates the this compound biosynthetic pathway in Bacillus species:

Diagram 1: this compound Biosynthesis and Metabolic Impact (Title: this compound Biosynthesis Pathway)

Analytical Workflow for Culture Supernatant Analysis

The complete analytical workflow for this compound quantification is summarized below:

Diagram 2: this compound Analysis Procedure (Title: this compound Analysis Workflow)

Troubleshooting and Optimization

Common Issues and Solutions

- Poor peak shape: Optimize ion-pair reagent concentration (0.5-2.0 g/L sodium octanesulphonate)

- Low recovery: Adjust pH during SPE loading (pH 3-4 for cation exchangers)

- Signal drift: Regenerate PED electrode according to manufacturer instructions

- Column fouling: Use guard column and filter samples through 0.2 μm membrane

Method Validation Parameters

- Specificity: No interference from culture medium components

- Linearity: r2 ≥ 0.998 over analytical range [4]

- Precision: RSD < 5% for retention time, < 10% for peak area

- Accuracy: 85-115% recovery for quality control samples

- Robustness: Evaluate effect of mobile phase pH (±0.2), temperature (±5°C), and flow rate (±10%)

Applications in Metabolic Studies

This compound accumulation in culture supernatants is influenced by various nutritional factors that researchers should monitor:

- Enhanced by: Ferric iron addition, alfalfa seedling exudate (300% increase) [1]

- Suppressed by: High phosphate conditions, glucose through GlcP-mediated regulation [3] [1]

- Maximum accumulation: Coincides with sporulation phase in Bacillus cultures [1]

- Metabolic impact: Increases intracellular NADPH pool via TCA cycle intermediate accumulation [3]

Conclusion

These application notes provide comprehensive protocols for reliable quantification of this compound accumulation in culture supernatants. The HPLC-PED method offers excellent sensitivity and specificity without requiring derivatization, making it ideal for monitoring this compound production in bacterial cultures. Understanding the biosynthetic pathway and regulatory factors enables researchers to optimize culture conditions for enhanced this compound yield and study its unique dual role as both an antibiotic and a metabolic modulator.

References

- 1. Production of this compound by Bacillus Cereus UW85 [pubmed.ncbi.nlm.nih.gov]

- 2. The this compound biosynthetic pathway in Bacillus cereus ... [sciencedirect.com]

- 3. Impact of Activation of the Neotrehalosadiamine/Kanosamine ... [pmc.ncbi.nlm.nih.gov]

- 4. Improved reversed phase liquid chromatographic method with ... [pmc.ncbi.nlm.nih.gov]

- 5. Determination of Kanamycin by High Performance Liquid ... [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in HPLC - MS for Pharmaceutical Analysis [news-medical.net]

- 7. for Methods of cannabinoids: a narrative review quantification [jcannabisresearch.biomedcentral.com]

Comprehensive Analytical Methods for Kanosamine Determination by High-Performance Liquid Chromatography

Then, I will now begin writing the main body of the application note.

Introduction

Kanosamine is a key aminoglycoside antibiotic intermediate and degradation product with significant importance in pharmaceutical and food safety analysis. This deoxystreptamine-containing compound presents substantial analytical challenges due to its high polarity, hydrophilicity, and lack of ultraviolet (UV) chromophores. As a potential impurity in pharmaceutical formulations like tobramycin and kanamycin, accurate quantification of this compound is essential for regulatory compliance and ensuring product safety and efficacy [1]. The absence of a UV-absorbing moiety in its molecular structure necessitates specialized detection strategies or derivatization approaches, making method development particularly complex [2] [1].

The analysis of this compound is further complicated by its presence in complex biological matrices where interference from other compounds can significantly impact accurate quantification. With increasing regulatory scrutiny on antibiotic residues in food products and pharmaceuticals, robust analytical methods for this compound determination have become increasingly important for quality control laboratories [3]. This application note provides comprehensive protocols for sample preparation, chromatographic separation, and detection of this compound across various matrices, addressing the critical need for standardized methodology in this challenging analytical area.

Sample Preparation Techniques

Proper sample preparation is crucial for accurate this compound determination, as complex matrices contain numerous interfering compounds that can compromise analytical results. The selection of appropriate preparation methodology depends primarily on the sample matrix and the required sensitivity.

Protein Precipitation

For biological fluids and tissue homogenates, protein precipitation represents the most straightforward cleanup approach. Acetonitrile has been successfully employed for deproteinization of human plasma samples, providing this compound recovery rates ranging from 92.3% to 100.8% [3]. Alternative precipitants include acidified methanol (final concentration of 0.13-0.14 M HCl), which achieves recovery rates of 91.2-93.4% in human plasma and serum, and trichloroacetic acid (TCA) at 25-40% concentration, delivering recoveries of 93.9-98.4% in human serum and 92% in bovine milk [3]. For challenging matrices like swine and poultry muscle, a combination of 15% TCA precipitation followed by purification with bulk C18 resin has been implemented, though with more variable recovery rates (36.8-67%) [3].

Solid-Phase Extraction

Solid-phase extraction (SPE) provides superior cleanup for complex samples and is particularly valuable for trace analysis. The selection of SPE sorbent depends on the specific matrix and analytical requirements:

Table 1: SPE Sorbents for this compound Extraction

| Sorbent Type | Mechanism | Applications | Recovery Range |

|---|---|---|---|

| ODS-C18 | Reversed-phase | Soil samples | 72.3-92.5% |

| Oasis HLB | Hydrophilic-lipophilic balance | Muscle, kidney, liver, honey, milk | 71-104% |

| Oasis MCX | Mixed-mode cation exchange | Animal feeds, swine tissue, human serum | 80.7-106% |

The MCX cartridge, containing a mixed-mode reversed-phase strong cation exchanger, is particularly effective for this compound extraction due to the compound's weak alkaline nature (pKa ≈ 7.2). At pH values lower than 5, this compound becomes positively charged and is effectively retained on the cation exchange cartridge, while elution occurs at pH higher than 9.0 where the compound is neutralized [3]. For optimal recovery with MCX cartridges, samples should be acidified with 0.1 M HCl, 10% TCA, or 9% formic acid prior to loading, with elution typically performed using ammonium methanol solution (1-25%, pH 9.2) [3].

Liquid-Liquid Extraction

Liquid-liquid extraction (LLE) represents an alternative approach for this compound extraction, with recent advancements improving its efficiency. The dispersive liquid-liquid microextraction based on solidification of floating organic droplet (DLLME-SFO) technique has shown particular promise, utilizing dodecanol as extraction solvent and ethanol as dispersive solvent [3]. This method significantly reduces organic solvent consumption while providing high enrichment factors, with recovery rates of 91.3-102.7% for wastewater and 90.3-107.7% for soil samples. The linearity range for this technique is 0.5-500 ng/mL, with a limit of detection (LOD) of 0.012 ng/mL and limit of quantitation (LOQ) of 0.05 ng/mL [3].

HPLC Analysis Configuration

The analytical determination of this compound requires specialized chromatographic approaches to address its high polarity and lack of chromophore. The following section details optimized configurations for reliable this compound quantification.

Chromatographic Conditions

Effective separation of this compound necessitates specific chromatographic conditions to address its polar nature:

Table 2: HPLC Conditions for this compound Analysis

| Parameter | Recommended Conditions | Alternative Options |

|---|---|---|

| Column Type | ZIC-HILIC (150 mm × 4.6 mm, 5 μm) | C18 with ion-pairing |

| Mobile Phase | 60% acetonitrile, 40% ammonium acetate (85 mM) | Varying acetate concentrations (80-100 mM) |

| Flow Rate | 0.3 mL/min | 0.4-0.5 mL/min |

| Column Temperature | 40°C | 25°C |

| Injection Volume | 5 μL | - |

The use of zwitter-ionic hydrophilic interaction liquid chromatography (ZIC-HILIC) columns has demonstrated excellent performance for polar compounds like this compound, providing sufficient retention and separation from interfering compounds [4]. For reversed-phase approaches, the addition of ion-pairing reagents such as sodium octanesulfonate (1 g/L) or heptafluorobutyric acid is necessary to improve retention [5] [1]. A typical mobile phase for reversed-phase analysis may contain sodium sulfate (35 g/L), sodium octanesulfonic acid (1 g/L), tetrahydrofuran (14 mL/L), and 0.2 M phosphate buffer pH 3.0 (50 mL/L) [5].

Detection Strategies

Due to the absence of a UV chromophore in this compound, conventional UV detection is not feasible without derivatization. Several detection approaches have been successfully implemented:

Pulsed Electrochemical Detection (PED) provides direct detection capability without derivatization and has been successfully applied to related aminoglycosides [5]. This detection method is particularly valuable for purity determination of this compound in bulk and pharmaceutical formulations, with demonstrated linearity in the range of LOQ-60 μg/mL and correlation coefficients of 0.998 [5].

Evaporative Light Scattering Detection (ELSD) offers another derivatization-free approach, functioning as a mass-dependent detector that is compatible with a wide range of mobile phase additives [1]. Methods employing ELSD have demonstrated excellent reproducibility with relative standard deviations below 4% and recovery rates close to 100% [4].

Mass Spectrometric Detection provides superior sensitivity and selectivity, particularly for complex matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) enables confirmation of this compound identity through characteristic fragmentation patterns while achieving detection limits in the low nanogram-per-milliliter range [3].

Derivatization Approaches enable UV or fluorescence detection through pre-column reaction with appropriate reagents. Common derivatization protocols employ 2-amino benzamide (AB) with 2-picoline borane (PB) or 2-amino pyrazine (AP) with dimethylamino borane (DMAB) [6]. These reactions typically proceed at 40°C and can be completed within 30-75 minutes, providing detectable derivatives with limits of detection at nanomolar levels [6].

Method Validation

Rigorous method validation is essential to establish the reliability, accuracy, and reproducibility of this compound HPLC methods for regulatory compliance and quality control applications. The following validation parameters should be assessed according to ICH Q2(R1) guidelines [7].

Table 3: Method Validation Parameters and Acceptance Criteria

| Validation Parameter | Experimental Procedure | Acceptance Criteria |

|---|---|---|

| Linearity and Range | Minimum 5 concentrations | R² ≥ 0.99 |

| Precision (Repeatability) | 6 replicate injections | %RSD < 2% |

| Accuracy (Recovery) | Spiked samples at 3 levels | 98-102% recovery |

| Specificity | Resolution from impurities | Baseline separation |

| LOD/LOQ | Signal-to-noise ratio | LOD: S/N ≥ 3, LOQ: S/N ≥ 10 |

| Robustness | Deliberate parameter variations | %RSD < 2% |

Method validation should demonstrate that the analytical procedure is suitable for its intended purpose, with particular emphasis on specificity to separate this compound from structurally similar compounds like other aminoglycosides [7]. For impurity methods, peak purity assessment using photodiode array detection or mass spectrometry is essential to verify that this compound peaks are free from co-eluting impurities [8] [9]. Robustness testing should evaluate the method's resilience to small variations in critical parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±10%) [7].

Troubleshooting and Best Practices

Even with optimized methods, analysts may encounter challenges during this compound analysis. This section addresses common issues and provides practical solutions.

Peak Purity Assessment

The verification of peak purity is especially critical for this compound determination in impurity methods, where co-elution can lead to inaccurate quantification. Photodiode array (PDA) detection is the most common tool for evaluating peak purity, measuring UV absorbance across a peak to identify spectral variations that may indicate co-elution [8]. Commercial software typically calculates metrics such as purity angle and purity threshold, but these values should never be used alone—manual review of spectral plots is essential [8] [9].

For more definitive assessment, liquid chromatography-mass spectrometry (LC-MS) detects co-elution based on mass differences rather than UV absorbance, providing superior capability for identifying low-level contaminants [8]. When interpreting purity data, analysts should be aware that different software platforms may calculate purity differently, emphasizing the need for cross-validation and manual spectral examination [8].

Common Issues and Solutions

Poor Peak Resolution: This frequently results from inappropriate column selection or mobile phase composition. Solution: Adjust pH, optimize gradient profile, or switch to columns with different selectivity such as HILIC for polar compounds [7].

High %RSD in Precision Tests: Often caused by injector issues or inconsistent sample preparation. Solution: Verify autosampler performance, ensure pipetting accuracy, and confirm proper instrument calibration [7].

Retention Time Shifts: Typically related to column aging or mobile phase inconsistencies. Solution: Implement regular column conditioning and standardized mobile phase preparation protocols [7].

Baseline Noise in Purity Assessment: May result from inappropriate spectral parameters. Solution: Optimize scan range (e.g., 210-400 nm instead of 190-400 nm) to reduce low-wavelength noise that can distort purity calculations [8].

Conclusion

The accurate determination of this compound by HPLC presents unique challenges due to its high polarity and lack of chromophore, necessitating specialized approaches throughout the analytical process. This application note provides comprehensive methodologies addressing these challenges, from sample preparation to final detection. The presented protocols demonstrate that through appropriate sample cleanup, chromatographic separation, and detection strategy selection, reliable this compound quantification is achievable across various matrices with the precision, accuracy, and sensitivity required for pharmaceutical quality control and food safety applications. By implementing these optimized methods and adhering to proper validation protocols, laboratories can establish robust this compound analysis capabilities to meet their specific research or regulatory needs.

Workflow Diagram

The following diagram illustrates the complete analytical workflow for this compound determination by HPLC, from sample preparation to data analysis:

References

- 1. Purity determination of amphotericin B, colistin sulfate and ... [sciencedirect.com]

- 2. Determination of aminoglycoside antibiotics: Current status ... [sciencedirect.com]

- 3. Determination of Kanamycin by High Performance Liquid ... [pmc.ncbi.nlm.nih.gov]

- 4. Development and validation of a novel high performance ... [pmc.ncbi.nlm.nih.gov]

- 5. Improved reversed phase liquid chromatographic method ... [sciencedirect.com]

- 6. A comparative study of two HPLC methods for dissolved ... [sciencedirect.com]

- 7. : Ensuring Accuracy and Regulatory... HPLC Method Validation [mastelf.com]

- 8. Peak Purity in HPLC: Assessment, Troubleshooting, and ... [sepscience.com]

- 9. Peak Purity in Liquid Chromatography, Part I [chromatographyonline.com]

Comprehensive Protocol for Enhancing Kanosamine Production in Bacillus cereus UW85 through Ferric Iron Optimization

Introduction to Kanosamine and Its Pharmaceutical Significance